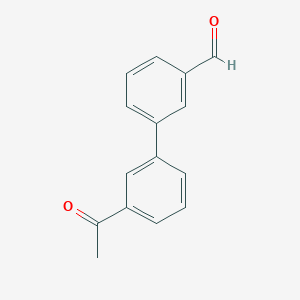

3-(3-Acetylphenyl)benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3-acetylphenyl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O2/c1-11(17)13-5-3-7-15(9-13)14-6-2-4-12(8-14)10-16/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXIMAQLIJSPZCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC(=C1)C2=CC=CC(=C2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400748-76-7 | |

| Record name | 400748-76-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 3 Acetylphenyl Benzaldehyde and Analogues

Retrosynthetic Analysis and Precursor Design for Multifunctional Biaryls

A retrosynthetic analysis of 3-(3-acetylphenyl)benzaldehyde suggests that the core biaryl structure can be disconnected at the aryl-aryl bond. This bond is a prime target for formation via transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for constructing C(sp²)–C(sp²) bonds. organic-chemistry.org This disconnection leads to two key precursor fragments: a 3-formylphenyl derivative and a 3-acetylphenyl derivative.

The choice of functional groups on these precursors is critical for a successful coupling reaction. One common strategy involves using an aryl halide or triflate on one fragment and an organometallic reagent (e.g., a boronic acid, organozinc, or organotin compound) on the other. For instance, the synthesis could involve the coupling of 3-formylphenylboronic acid with 3-bromoacetophenone, or alternatively, 3-acetylphenylboronic acid with 3-bromobenzaldehyde (B42254). The design of these precursors must also consider the chemoselectivity of subsequent reactions and the stability of the aldehyde and ketone functionalities under the coupling conditions.

The functional groups themselves can be installed at various stages of the synthesis. The aldehyde and acetyl groups can be present on the precursors before the coupling step, or they can be introduced after the biaryl scaffold is formed. The latter approach might involve precursors like 3-bromobenzyl alcohol and a 3-(1-hydroxyethyl)phenylboronic acid, followed by a post-coupling oxidation step. This strategy can be advantageous if the carbonyl groups are sensitive to the reaction conditions of the coupling step.

Cross-Coupling Strategies for Aryl-Aryl Bond Formation

The formation of the aryl-aryl bond is the key step in the synthesis of this compound. Transition-metal catalysis provides the most efficient and versatile methods for this transformation.

Palladium-catalyzed cross-coupling reactions are among the most widely used methods for biaryl synthesis due to their high efficiency, functional group tolerance, and broad substrate scope. organic-chemistry.org

The Suzuki-Miyaura coupling , which involves the reaction of an organoboron compound with an organohalide, is a particularly powerful tool. acsgcipr.org The synthesis of this compound could be envisioned by coupling 3-formylphenylboronic acid with 3-bromoacetophenone or 3-acetylphenylboronic acid with 3-bromobenzaldehyde. A typical catalytic system for this reaction involves a palladium(0) source, such as Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand, and a base (e.g., K₂CO₃, Cs₂CO₃) in a suitable solvent mixture like toluene/water or dioxane/water.

| Coupling Partners | Catalyst System | Base | Solvent | Yield (%) |

| 3-Formylphenylboronic acid & 3-Bromoacetophenone | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | High |

| 3-Acetylphenylboronic acid & 3-Bromobenzaldehyde | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/Water | High |

| This is an illustrative table based on typical Suzuki-Miyaura reaction conditions. |

The Negishi coupling provides an alternative palladium-catalyzed route, utilizing organozinc reagents. organic-chemistry.org This reaction is known for its high reactivity and tolerance of a wide range of functional groups. nih.gov The synthesis could proceed by coupling an arylzinc halide, prepared from the corresponding aryl bromide, with another aryl halide. For example, (3-acetylphenyl)zinc chloride could be coupled with 3-bromobenzaldehyde. frontiersin.org Negishi couplings are often performed with palladium catalysts bearing phosphine ligands, such as Pd(PPh₃)₄. organic-chemistry.orgresearchgate.net

While palladium catalysis is dominant, other transition metals, particularly nickel, have emerged as powerful catalysts for aryl-aryl bond formation. Nickel catalysts are often more cost-effective than palladium and can exhibit unique reactivity, especially with less reactive aryl chlorides. acs.org Nickel-catalyzed cross-coupling reactions, such as the nickel-catalyzed version of the Suzuki-Miyaura or Negishi reaction, can be highly effective for the synthesis of biaryls. researchgate.netrsc.orgnih.govacs.org These reactions often employ nickel(II) precatalysts like NiCl₂(dppf) or NiCl₂(PCy₃)₂ in the presence of a base. acs.org

| Metal Catalyst | Ligand | Reaction Type | Key Advantages |

| Nickel | dppf, PPh₃ | Suzuki-type, Negishi-type | Cost-effective, effective for aryl chlorides |

| Copper | Phenanthroline | Ullmann-type | Useful for specific substrates, often ligand-accelerated |

| This table summarizes alternative transition-metal catalysts for biaryl synthesis. |

Directed Functionalization Methods for Aromatic Systems (e.g., C-H Activation)

In recent years, direct C-H bond activation has revolutionized the synthesis of complex molecules by offering a more atom- and step-economical approach. nih.govresearchgate.netacs.org Instead of pre-functionalizing both coupling partners, C-H activation strategies allow for the direct coupling of an aryl C-H bond with an aryl halide. This approach avoids the preparation of organometallic reagents.

For a molecule like this compound, a directed C-H activation strategy could be employed. For instance, the aldehyde group in a benzaldehyde (B42025) derivative can act as a transient directing group, guiding a transition metal catalyst to activate an ortho C-H bond. acs.orgnih.govresearchgate.net While this would typically lead to ortho-substituted products, more advanced strategies involving specifically designed directing groups or catalyst control can achieve functionalization at other positions. The development of methods for the C-H functionalization of biaryl compounds is an active area of research. researchgate.netnih.govacs.org Palladium is a common catalyst for these transformations, often in combination with a ligand and an oxidant. acs.orgresearchgate.net

Selective Oxidation and Reduction Pathways to Aldehyde and Ketone Moieties

The introduction and manipulation of the aldehyde and ketone functionalities are critical steps in the synthesis of this compound.

Selective Oxidation: If the biaryl core is synthesized with alcohol precursors, a subsequent selective oxidation step is required. The selective oxidation of a primary alcohol to an aldehyde in the presence of a secondary alcohol (or vice versa) can be challenging. However, a variety of modern oxidation methods offer high chemoselectivity. For example, the oxidation of primary alcohols to aldehydes can be achieved using reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane. organic-chemistry.org More sustainable methods involve catalytic aerobic oxidation using transition metal catalysts or organocatalysts like TEMPO. researchgate.netgoogle.combeilstein-journals.org The selective oxidation of a secondary alcohol to a ketone can be accomplished with similar reagents.

| Reagent/Catalyst | Oxidant | Selectivity | Notes |

| PCC, Dess-Martin Periodinane | Stoichiometric | High for alcohol to aldehyde/ketone | Generates significant waste |

| TEMPO/NaOCl | Catalytic | High for primary alcohol to aldehyde | Milder conditions |

| MnO₂ | Stoichiometric | Selective for allylic/benzylic alcohols | Heterogeneous, easy removal |

| This table presents common methods for the selective oxidation of alcohols. |

Selective Reduction: In some synthetic routes, it may be advantageous to have a carboxylic acid or ester group present on one of the aromatic rings, which is then selectively reduced to the aldehyde. The reduction of a carboxylic acid or ester to an aldehyde without further reduction to the alcohol requires careful choice of the reducing agent. wikipedia.org Reagents such as diisobutylaluminium hydride (DIBALH) at low temperatures are commonly used for this transformation. acs.org It is also possible to selectively reduce an ester in the presence of a ketone, as ketones are generally more reactive towards hydride reagents. acs.orgthieme-connect.comharvard.edu

Green Chemistry Principles in the Synthesis of Biaryl Aldehydes/Ketones

Applying green chemistry principles to the synthesis of this compound can significantly reduce its environmental impact. yale.edu Key areas of focus include the choice of catalyst, solvent, and reaction conditions.

For cross-coupling reactions like the Suzuki-Miyaura coupling, green approaches include the use of highly efficient catalysts to minimize catalyst loading, the use of recyclable heterogeneous catalysts, and the replacement of hazardous organic solvents with more environmentally benign alternatives like water or bio-based solvents. acsgcipr.orgnih.govrsc.orginovatus.esrsc.orgacs.org Mechanochemical methods, which involve reactions in the solid state with minimal or no solvent, also represent a green alternative. nih.gov

In oxidation and reduction steps, the use of catalytic methods over stoichiometric reagents is a core principle of green chemistry. acs.org For instance, catalytic aerobic oxidation uses air as the terminal oxidant, with water as the only byproduct. nih.govinnoget.comnih.gov Similarly, catalytic hydrogenation is a green method for reduction, although chemoselectivity can be a challenge. The development of sustainable synthetic routes for aldehydes and ketones is an ongoing area of research. nih.gov

| Green Chemistry Principle | Application in Synthesis |

| Catalysis | Use of high-turnover catalysts in cross-coupling; catalytic oxidation/reduction. yale.edu |

| Safer Solvents | Employing water or bio-based solvents in Suzuki-Miyaura reactions. acsgcipr.orginovatus.esrsc.orgacs.org |

| Atom Economy | C-H activation strategies to reduce pre-functionalization steps. yale.edu |

| Energy Efficiency | Reactions at room temperature; mechanochemical methods. nih.gov |

| Waste Prevention | Avoiding stoichiometric reagents in redox steps. yale.eduacs.org |

| This table illustrates the application of green chemistry principles to the synthesis of biaryl aldehydes/ketones. |

Synthesis of Chiral Analogues via Asymmetric Methodologies

The generation of chiral analogues of this compound, which possess stereogenic centers or axial chirality, necessitates the use of asymmetric synthesis methodologies. These strategies are crucial for controlling the three-dimensional arrangement of atoms, leading to the selective formation of one enantiomer over the other. Research in this area focuses on various catalytic and auxiliary-based approaches to introduce chirality into biaryl aldehyde frameworks and related structures.

A prominent strategy for accessing axially chiral biaryl aldehydes involves the desymmetrization of prochiral dialdehydes. rsc.orgrsc.org This approach has been effectively demonstrated through organocatalysis, particularly using N-heterocyclic carbenes (NHCs). nih.govsioc-journal.cn In a representative study, a chiral NHC catalyst was employed for the atroposelective esterification of biaryl dialdehydes. researchgate.net This process proceeds through a desymmetrization and kinetic resolution mechanism, affording axially chiral aldehydes with high enantioselectivity. researchgate.net The reaction's success hinges on the ability of the chiral catalyst to differentiate between the two aldehyde groups of the prochiral substrate.

Another powerful method for constructing biaryl aldehydes with both axial and central chirality is through catalytic desymmetric cycloaddition reactions. rsc.orgrsc.org For instance, a silver-catalyzed [3+2] cycloaddition of activated isocyanides with prochiral biaryl dialdehydes has been developed. rsc.orgrsc.org This protocol is noted for its excellent enantioselectivity and atom economy, yielding complex chiral structures in a single step. rsc.orgrsc.org The versatility of this method allows for the synthesis of a wide array of biaryl aldehydes bearing a stereogenic C-C axis and two adjacent stereogenic carbon centers. rsc.org

The following table summarizes the results from a study on the NHC-catalyzed desymmetrization of various biaryldialdehydes, which are analogues to the core structure of this compound.

| Substrate | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| 2,2'-diformyl-1,1'-binaphthyl | 97 | 99 |

| 2,2'-diformyl-6,6'-dimethyl-1,1'-biphenyl | 95 | 98 |

| 2,2'-diformyl-6,6'-dimethoxy-1,1'-biphenyl | 92 | 97 |

| 2,2'-diformyl-4,4',6,6'-tetramethyl-1,1'-biphenyl | 85 | 96 |

| 2,2'-diformyl-4,4'-di-tert-butyl-6,6'-dimethyl-1,1'-biphenyl | 78 | 95 |

Furthermore, asymmetric additions of nucleophiles to the aldehyde group of benzaldehyde derivatives represent a classic yet effective method for creating central chirality. The use of chiral catalysts or auxiliaries can direct the facial attack of the nucleophile, leading to a preponderance of one enantiomer of the resulting secondary alcohol, which can then be oxidized to the chiral aldehyde if desired. rsc.org For example, the enantioselective addition of diethylzinc (B1219324) to benzaldehydes, catalyzed by chiral amino alcohols or other ligands, has been extensively studied. mdpi.com

A study on the silver-catalyzed desymmetric [3+2] cycloaddition of prochiral biaryl dialdehydes with activated isocyanides showcases the synthesis of biaryl aldehydes with both axial and central chirality. The data below illustrates the scope and efficiency of this methodology.

| Dialdehyde Substrate | Isocyanide Substrate | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 2,2'-diformyl-1,1'-biphenyl | TosMIC | 85 | >20:1 | 98 |

| 2,2'-diformyl-6,6'-dimethyl-1,1'-biphenyl | TosMIC | 90 | 15:1 | 99 |

| 2,2'-diformyl-1,1'-binaphthyl | Ethyl 2-isocyanoacetate | 78 | 10:1 | 97 |

| 4,4'-dibromo-2,2'-diformyl-1,1'-biphenyl | TosMIC | 82 | >20:1 | 96 |

| 2,2'-diformyl-6,6'-dimethoxy-1,1'-biphenyl | Ethyl 2-isocyanoacetate | 75 | 12:1 | 95 |

Chiral auxiliary-controlled synthesis provides another reliable route to chiral analogues. In this approach, an achiral substrate is covalently bonded to a chiral auxiliary, which then directs the stereochemical outcome of a subsequent reaction. After the desired chiral center is created, the auxiliary is removed. This strategy has been successfully applied to the synthesis of 3-substituted phthalides from 2-iodobenzoic acid derivatives, a process that shares synthetic intermediates with substituted benzaldehydes. thieme-connect.com

The development of these asymmetric methodologies is pivotal for accessing enantiomerically pure analogues of this compound. Such compounds are valuable as chiral building blocks, catalysts, and probes in various fields of chemical research. rsc.orgrsc.org The choice of a specific synthetic route depends on the desired type of chirality (central vs. axial) and the specific structural features of the target analogue.

Chemical Reactivity and Mechanistic Investigations of 3 3 Acetylphenyl Benzaldehyde

Reactivity of the Aldehyde Functionality

The aldehyde group is generally more reactive towards nucleophiles than the ketone group due to less steric hindrance and greater electrophilicity of the carbonyl carbon. stackexchange.comlibretexts.org This inherent difference in reactivity allows for selective reactions at the aldehyde position.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of aldehydes. libretexts.org The partially positive carbonyl carbon is susceptible to attack by a variety of nucleophiles.

A common example is the Grignard reaction , where an organomagnesium halide (Grignard reagent) adds to the carbonyl group. ucla.educhemguide.co.uk For instance, the reaction of 3-(3-acetylphenyl)benzaldehyde with a Grignard reagent like ethylmagnesium bromide would primarily yield a secondary alcohol at the former aldehyde position, following an acidic workup. chemguide.co.ukyoutube.com The general mechanism involves the nucleophilic attack of the carbanionic portion of the Grignard reagent on the electrophilic carbonyl carbon, forming a tetrahedral intermediate which is subsequently protonated. youtube.comsaskoer.ca

Another significant nucleophilic addition is the formation of cyanohydrins by the addition of hydrogen cyanide (HCN). ualberta.caopenstax.org This reaction is typically base-catalyzed to generate the more nucleophilic cyanide ion (CN⁻). openstax.orglibretexts.org The cyanide ion attacks the carbonyl carbon, and subsequent protonation of the resulting alkoxide by a molecule of HCN or a weak acid yields the cyanohydrin. ualberta.calibretexts.org This reaction is reversible, but for many aldehydes, the equilibrium favors the product. openstax.orgwikipedia.org

Table 1: Examples of Nucleophilic Addition Reactions at the Aldehyde Functionality

| Nucleophile | Reagent(s) | Product Type |

| Grignard Reagent (e.g., R-MgX) | 1. R-MgX2. H₃O⁺ | Secondary Alcohol |

| Cyanide Ion (CN⁻) | NaCN/H⁺ or HCN/base | Cyanohydrin |

| Organolithium Reagents (R-Li) | 1. R-Li2. H₃O⁺ | Secondary Alcohol |

This table provides a simplified overview of expected products from the reaction with the aldehyde group of this compound.

Condensation Reactions (e.g., Claisen-Schmidt, Wittig, Cannizzaro)

Claisen-Schmidt condensation involves the reaction of an aldehyde with a ketone in the presence of a base. Given that this compound contains both functionalities, intermolecular reactions are possible. However, in a reaction with another aldehyde or ketone lacking α-hydrogens, the aldehyde group of this compound would preferentially act as the electrophile.

The Wittig reaction provides a method for the synthesis of alkenes from aldehydes or ketones. The aldehyde functionality of this compound can react with a phosphorus ylide (Wittig reagent) to form an alkene, where the carbonyl oxygen is replaced by the carbon group of the ylide.

The Cannizzaro reaction is a disproportionation reaction of two molecules of a non-enolizable aldehyde in the presence of a strong base. Since this compound does not have an α-hydrogen on the aldehyde group, it can undergo this reaction. One molecule of the aldehyde is reduced to the corresponding primary alcohol, while the other is oxidized to a carboxylic acid.

Controlled Oxidation and Reduction Pathways

The aldehyde group can be selectively oxidized or reduced.

Oxidation: The aldehyde can be readily oxidized to a carboxylic acid using various oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium-based reagents. Milder oxidizing agents like silver oxide (Ag₂O) can also be employed for this transformation.

Reduction: Selective reduction of the aldehyde to a primary alcohol can be achieved using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the aldehyde and the ketone functionalities.

Reactivity of the Acetyl (Ketone) Functionality

While generally less reactive than the aldehyde, the ketone group in this compound can also participate in a variety of chemical reactions.

Alpha-Carbon Reactivity and Enolization Processes

The acetyl group possesses α-hydrogens on the methyl group, which are acidic and can be removed by a base to form an enolate. This enolate is a potent nucleophile and can participate in reactions such as aldol (B89426) condensations . In an intramolecular context, this could potentially lead to cyclization products under specific conditions. In an intermolecular reaction, the enolate can attack the carbonyl group of another molecule, including another molecule of this compound.

Electrophilic Aromatic Substitution on the Phenyl Rings

The reactivity of the two phenyl rings in this compound towards electrophilic aromatic substitution (EAS) is significantly influenced by the directing effects of the substituents. Both the aldehyde (-CHO) and the acetyl (-COCH₃) groups are electron-withdrawing groups (EWGs). wikipedia.org By withdrawing electron density from the aromatic rings through both inductive and resonance effects, they deactivate the rings towards electrophilic attack, making them less reactive than benzene. libretexts.orglibretexts.org

These deactivating groups direct incoming electrophiles to the meta position. wikipedia.orglibretexts.org This is because the carbocation intermediate (sigma complex) formed during the reaction is least destabilized when the electrophile adds meta to the deactivating group. In contrast, ortho and para attacks result in resonance structures where a positive charge is placed directly adjacent to the positively polarized carbon of the carbonyl group, which is highly unfavorable. libretexts.orgyoutube.com

In this compound, each ring has a deactivating carbonyl substituent and a large, deactivating aryl substituent.

On the benzaldehyde (B42025) ring: The primary directing group is the aldehyde (-CHO). It will direct incoming electrophiles to the positions meta to it, which are C2' and C5'.

On the acetylphenyl ring: The acetyl (-COCH₃) group is the primary directing group. It will direct incoming electrophiles to the positions meta to it, which are C2 and C5.

Due to the strong deactivating nature of both substituents on each ring, forcing conditions (e.g., high temperatures, strong acid catalysts) would be required for reactions like nitration or halogenation to proceed at a significant rate.

| Reaction | Reagents | Target Ring | Predicted Major Product(s) |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Benzaldehyde Ring | 3-(3-Acetylphenyl)-5-nitrobenzaldehyde |

| Nitration | HNO₃, H₂SO₄ | Acetylphenyl Ring | 3-(3-Acetyl-5-nitrophenyl)benzaldehyde |

| Bromination | Br₂, FeBr₃ | Benzaldehyde Ring | 3-(3-Acetylphenyl)-5-bromobenzaldehyde |

| Bromination | Br₂, FeBr₃ | Acetylphenyl Ring | 3-(3-Acetyl-5-bromophenyl)benzaldehyde |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Reaction highly unlikely due to strong deactivation of both rings |

Nucleophilic Aromatic Substitution on the Phenyl Rings

Nucleophilic aromatic substitution (SNA_r) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This mechanism differs significantly from S_N1 and S_N2 reactions and typically requires two key features: (1) the presence of a good leaving group (like a halide) and (2) strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.com

The parent molecule, this compound, lacks a suitable leaving group on either aromatic ring. Therefore, it is not expected to undergo nucleophilic aromatic substitution under standard conditions. The hydrogen atoms on the rings are not viable leaving groups for this type of reaction.

However, the presence of the deactivating acetyl and aldehyde groups makes both rings electron-poor. youtube.com This inherent electron deficiency is a prerequisite for SNA_r. If a derivative of this molecule were synthesized to include a leaving group, such as a halogen (e.g., 3-(3-acetylphenyl)-4-chlorobenzaldehyde), the molecule would become a potential substrate for SNA_r. In such a case, the electron-withdrawing acetylphenyl group, while not in the ideal ortho or para position, would still contribute to the activation of the ring toward nucleophilic attack. masterorganicchemistry.com

It is also important to distinguish ring substitution from reactions at the carbonyl carbons. While the rings themselves are not susceptible to S_NAr, the aldehyde and acetyl groups are electrophilic centers that readily undergo nucleophilic addition, a different class of reaction. doubtnut.com

Chemo- and Regioselectivity in Multi-Functional Transformations

Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity refers to the preferential reaction at one position over another. The presence of two distinct carbonyl functional groups—an aldehyde and a ketone—in this compound makes it an excellent substrate for studying selectivity.

In nucleophilic addition reactions, aldehydes are generally more reactive than ketones. allstudiesjournal.com This heightened reactivity is due to two main factors:

Steric Effects: The aldehyde carbonyl carbon is bonded to a hydrogen atom and a carbon atom, making it less sterically hindered than the ketone carbonyl, which is bonded to two carbon atoms.

Electronic Effects: The ketone carbonyl is slightly stabilized by the electron-donating effects of its two adjacent alkyl/aryl groups, which reduces the partial positive charge on the carbonyl carbon compared to an aldehyde.

Therefore, in a reaction with a limited amount of a nucleophilic reagent, the aldehyde group is expected to react preferentially. For example, reduction with one equivalent of sodium borohydride (NaBH₄) would chemoselectively reduce the aldehyde to a primary alcohol, leaving the ketone group largely intact.

| Reagent (1 equivalent) | Predicted Major Product | Selectivity Type |

|---|---|---|

| NaBH₄ | (3-(3-Acetylphenyl)phenyl)methanol | Chemoselective reduction of aldehyde |

| CH₃MgBr | 1-(3-(3-Acetylphenyl)phenyl)ethanol | Chemoselective addition to aldehyde |

| H₂N-OH (mild acid) | This compound oxime | Chemoselective formation of imine at aldehyde |

| HS(CH₂)₂SH, BF₃·OEt₂ | 2-(3-(3-Acetylphenyl)phenyl)-1,3-dithiolane | Chemoselective thioacetal formation at aldehyde |

Regioselectivity is primarily a concern in the electrophilic aromatic substitution reactions discussed in section 3.3, where the directing effects of the substituents control the position of the incoming electrophile.

Reaction Kinetic and Thermodynamic Studies

Reaction Kinetics:

Electrophilic Aromatic Substitution: The rate of EAS would be significantly slower than that of benzene. The strong deactivating effects of the carbonyl and aryl substituents increase the activation energy of the rate-determining step (the formation of the arenium ion). libretexts.orglibretexts.org The reaction would follow second-order kinetics, being first-order in both the aromatic substrate and the electrophile.

Thermodynamics:

Electrophilic Aromatic Substitution: These reactions are typically thermodynamically favorable (exergonic). Although the initial step disrupts aromaticity and is energetically costly, the final deprotonation step restores the highly stable aromatic system, providing a strong thermodynamic driving force.

Nucleophilic Addition to Carbonyls: The addition of nucleophiles to carbonyl groups is often a reversible process. The thermodynamic equilibrium depends on the stability of the reactants versus the tetrahedral addition product. For example, hydrate (B1144303) formation from aldehydes is generally more favorable than from ketones. Acetal formation is also reversible and often requires the removal of water to drive the reaction to completion. youtube.com

Elucidation of Reaction Mechanisms via Intermediate Analysis

The mechanisms of the primary reactions involving this compound can be understood by analyzing their key intermediates.

Electrophilic Aromatic Substitution: The mechanism proceeds through a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. docbrown.info For substitution meta to the aldehyde group, three principal resonance structures can be drawn for the arenium ion. Crucially, none of these structures place the positive charge on the carbon atom directly attached to the electron-withdrawing aldehyde. This avoidance of a destabilizing interaction is why meta-substitution is kinetically favored over ortho or para substitution. libretexts.org

Nucleophilic Addition to the Aldehyde: This reaction follows a two-step mechanism:

Nucleophilic Attack: The nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral alkoxide intermediate.

Protonation: The negatively charged oxygen atom of the alkoxide intermediate is protonated by a solvent or a weak acid to yield the final neutral addition product.

The tetrahedral alkoxide is the key intermediate in this process. In principle, its formation and existence could be studied using spectroscopic methods like low-temperature NMR or IR spectroscopy, which would show the disappearance of the carbonyl signal and the appearance of signals corresponding to the new C-O and C-Nucleophile bonds.

| Reaction Type | Key Intermediate | Potential Analytical Methods for Elucidation |

|---|---|---|

| Electrophilic Aromatic Substitution | Arenium Ion (Sigma Complex) | Low-temperature NMR spectroscopy, computational modeling (DFT) |

| Nucleophilic Addition (Acid-catalyzed) | Protonated Carbonyl (Oxonium Ion) | NMR spectroscopy in superacid media, kinetic isotope effect studies |

| Nucleophilic Addition (Base-catalyzed) | Tetrahedral Alkoxide | Low-temperature NMR and IR spectroscopy, trapping experiments |

Theoretical and Computational Chemistry of 3 3 Acetylphenyl Benzaldehyde

Quantum Chemical Calculations of Electronic Structure and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometry, electronic distribution, and energy levels with high accuracy.

Density Functional Theory (DFT) has become a primary tool for electronic structure calculations in chemistry due to its favorable balance of computational cost and accuracy. researchgate.netohio-state.edu For 3-(3-acetylphenyl)benzaldehyde, DFT is employed to determine the most stable (lowest energy) conformation of the molecule in its electronic ground state. This involves optimizing the geometric parameters, such as bond lengths, bond angles, and the crucial dihedral angle between the two phenyl rings.

Furthermore, Time-Dependent DFT (TD-DFT) is widely used to investigate the molecule's electronic excited states. researchgate.netohio-state.eduprinceton.edu This approach provides information on vertical excitation energies, which correspond to the absorption of light, and the nature of the electronic transitions. researchgate.net For this compound, TD-DFT calculations can distinguish between different types of transitions, such as n→π* transitions, primarily involving the lone pair electrons on the carbonyl oxygens, and π→π* transitions, involving the delocalized π-electron systems of the aromatic rings. princeton.edu Understanding these transitions is key to predicting the molecule's photophysical behavior. princeton.edu

Table 1: Representative DFT-Calculated Properties for Aromatic Carbonyls This table presents typical data obtained from DFT calculations on molecules similar to this compound, illustrating the expected computational output.

| Property | Functional/Basis Set | Calculated Value | Significance |

| Ground State Energy | B3LYP/6-31G(d,p) | -X Hartrees | Reference for stability comparisons. |

| C=O Bond Length (Aldehyde) | B3LYP/6-31G(d,p) | ~1.21 Å | Indicates double bond character. |

| C=O Bond Length (Ketone) | B3LYP/6-31G(d,p) | ~1.22 Å | Slightly different due to electronic environment. |

| Inter-ring Dihedral Angle | B3LYP/6-31G(d,p) | 35-45° | Defines the degree of twist between the phenyl rings. |

| First Excitation Energy (S1) | TD-B3LYP/6-31G(d,p) | ~3.7 eV | Corresponds to the lowest energy UV-Vis absorption. |

| S1 Transition Character | TD-B3LYP/6-31G(d,p) | n→π* | Involves excitation of a non-bonding electron to an anti-bonding π orbital. |

DFT methods, including extensions for multi-state systems, provide a robust framework for analyzing both ground and excited state properties, offering a detailed picture of the molecule's electronic landscape. chemrxiv.orgnih.gov

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, provide an alternative, often more computationally intensive, approach to studying electronic structure. figshare.com These methods are particularly valuable for analyzing the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). uwosh.edu

The HOMO is the orbital from which an electron is most easily removed, acting as an electron donor, while the LUMO is the orbital that most readily accepts an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. irjweb.com A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more easily polarized and reactive. irjweb.com For this compound, the HOMO is typically localized on the π-system of the phenyl rings, while the LUMO is often centered on the π* orbitals of the carbonyl groups and the aromatic system.

From the energies of the HOMO and LUMO, several key reactivity descriptors can be calculated. conicet.gov.arnih.gov

Table 2: Conceptual Frontier Orbital Data and Reactivity Descriptors This table outlines the type of data derived from HOMO-LUMO analysis and its chemical interpretation.

| Parameter | Formula | Interpretation for this compound |

| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital. |

| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Relates to chemical reactivity and stability. irjweb.com |

| Ionization Potential (IP) | ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (EA) | ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | ≈ (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | ≈ -(EHOMO + ELUMO)/2 | Measures the ability to attract electrons. |

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations typically focus on static, minimum-energy structures, this compound is a flexible molecule. The bond connecting the two phenyl rings allows for rotation, creating a range of possible conformations. Molecular Dynamics (MD) simulations are a powerful computational tool used to explore this conformational space by simulating the movement of atoms over time. nih.gov

MD simulations solve Newton's equations of motion for the molecule, providing a trajectory that maps its dynamic behavior. nih.gov By analyzing this trajectory, researchers can identify the most populated conformational states, the energy barriers to rotation between them, and how the molecule's shape fluctuates under different conditions (e.g., in various solvents or at different temperatures). This provides a more realistic picture of the molecule's behavior than a single static structure, which is crucial for understanding its interactions with other molecules. nih.gov

Prediction of Spectroscopic Signatures for Advanced Structural Elucidation

Computational methods are invaluable for predicting spectroscopic data, which aids in the interpretation of experimental results. DFT calculations can accurately predict vibrational frequencies, which correspond to the peaks observed in an Infrared (IR) spectrum. figshare.comresearchgate.net By analyzing the computed vibrational modes, each calculated peak can be assigned to a specific motion of the atoms, such as the stretching of a C=O bond or the bending of a C-H bond. scielo.org.za This correlation between theoretical and experimental spectra is essential for confirming the molecule's structure. scielo.org.za

Similarly, TD-DFT can predict the electronic transitions responsible for UV-Visible absorption spectra. researchgate.netconicet.gov.ar The calculations yield the wavelengths of maximum absorption (λmax) and the intensity of these absorptions (oscillator strength), providing a theoretical spectrum that can be compared with experimental measurements. Furthermore, methods like Gauge-Independent Atomic Orbital (GIAO) can be used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts, offering another layer of structural verification.

Table 3: Hypothetical Correlation of Calculated IR Frequencies and Vibrational Modes This table illustrates how computational results are used to assign experimental IR peaks for the functional groups in this compound.

| Vibrational Mode | Calculated Wavenumber (cm-1) | Expected Experimental Region (cm-1) |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |

| Aldehyde C-H Stretch | 2850-2750 | 2880-2680 |

| Ketone C=O Stretch | ~1685 | 1700-1680 |

| Aldehyde C=O Stretch | ~1700 | 1715-1695 |

| Aromatic C=C Stretch | 1600-1450 | 1610-1450 |

Analysis of Intermolecular Interactions and Supramolecular Assembly Potential

The way individual molecules of this compound interact with each other dictates its macroscopic properties, such as its crystal structure and potential to form larger, ordered structures. Computational analysis can identify and quantify the non-covalent interactions responsible for this self-assembly.

The carbonyl groups of the aldehyde and acetyl moieties are potent hydrogen bond acceptors. The aromatic rings can participate in π-π stacking and C-H···π interactions. These weak forces, acting in concert, can guide the molecules to assemble into well-defined supramolecular structures, such as dimers, one-dimensional chains, or complex three-dimensional lattices. nih.govnih.govresearchgate.net Computational tools like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts within a crystal structure, revealing the relative importance of different types of interactions in stabilizing the supramolecular assembly.

Computational Design of Functional Derivatives for Specific Applications

The true power of theoretical chemistry lies not only in explaining the properties of existing molecules but also in predicting the properties of new ones. By using this compound as a scaffold, computational methods can guide the design of new functional derivatives.

For instance, by systematically adding different electron-donating or electron-withdrawing groups to the phenyl rings in a computational model, it is possible to tune the molecule's HOMO-LUMO gap. This could be used to design new organic materials with specific electronic or optical properties for applications in electronics or photonics. Similarly, the molecule's shape and electrostatic potential could be modified to enhance its binding affinity to a specific biological target, guiding the development of new therapeutic agents. nih.gov This in silico design process allows for the screening of thousands of potential derivatives, saving significant time and resources by prioritizing the most promising candidates for laboratory synthesis and testing.

Advanced Characterization Methodologies for Structural Elucidation and Reaction Monitoring

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds in solution. For a molecule with multiple aromatic protons and distinct functional groups like 3-(3-acetylphenyl)benzaldehyde, advanced NMR techniques are essential to resolve overlapping signals and establish definitive connectivity.

One-dimensional (1D) ¹H and ¹³C NMR provide initial information, but 2D NMR is required for complete and unambiguous assignment.

Correlation SpectroscopY (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY spectra would reveal correlations between adjacent protons on each of the phenyl rings, allowing for the assignment of protons within each spin system.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the carbon atoms to which they are directly attached. wikipedia.org This is crucial for assigning the resonances of protonated carbons. Each CH group in the aromatic rings and the aldehyde proton would show a distinct cross-peak, definitively linking the ¹H and ¹³C chemical shifts.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is a key technique for assembling the molecular skeleton by identifying longer-range couplings (typically 2-4 bonds) between protons and carbons. wikipedia.orgnih.gov It is particularly useful for identifying quaternary (non-protonated) carbons. For instance, the aldehyde proton would show a correlation to the carbon of the biphenyl (B1667301) linkage, and the methyl protons of the acetyl group would correlate to the acetyl carbonyl carbon and the adjacent aromatic carbon.

Nuclear Overhauser Effect SpectroscopY (NOESY): This experiment identifies protons that are close in space, regardless of their through-bond connectivity. In this compound, NOESY could provide information about the preferred conformation, particularly the relative orientation of the two phenyl rings by showing through-space correlations between protons on the different rings.

The following table outlines the predicted NMR assignments and key 2D correlations for this compound.

| Atom Number | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations |

| Aldehyde (CHO) | ~10.0 | ~192 | C-1', C-2', C-6' | H-2', H-6' |

| Methyl (CH₃) | ~2.6 | ~27 | C=O (acetyl), C-3", C-2", C-4" | H-2", H-4" |

| Acetyl C=O | - | ~198 | - | - |

| H-2' | ~8.1 | ~137 | C-4', C-6', C=O (aldehyde) | H-6', Aldehyde H |

| H-2" | ~8.2 | ~129 | C-4", C-6", C=O (acetyl) | H-6", Methyl H |

While solution-state NMR provides data on molecules in an isotropic environment, solid-state NMR (ssNMR) spectroscopy offers invaluable insights into the structure and dynamics of molecules in their crystalline or amorphous solid forms. researchgate.netnih.gov For this compound, ssNMR could be used to:

Characterize Polymorphs: Different crystalline forms (polymorphs) of the compound would yield distinct ssNMR spectra due to differences in molecular packing and conformation.

Determine Solid-State Conformation: Cross-Polarization Magic Angle Spinning (CP-MAS) experiments can provide high-resolution ¹³C spectra. The chemical shifts observed can be sensitive to the dihedral angle between the two phenyl rings, providing information that is complementary to X-ray crystallography. researchgate.net

Analyze Intermolecular Interactions: Advanced ssNMR techniques can probe intermolecular distances and interactions, shedding light on how the molecules pack in the crystal lattice.

High-Resolution Mass Spectrometry for Isotopic Pattern Analysis and Reaction Intermediate Tracking

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule with high precision, allowing for the determination of its elemental formula. This technique is critical for confirming the identity of a synthesized compound and for tracking species in a reaction mixture.

For this compound (C₁₅H₁₂O₂), the theoretical monoisotopic mass is 224.08373 Da. HRMS can confirm this mass to within a few parts per million (ppm). The technique can also analyze the isotopic pattern, which arises from the natural abundance of isotopes like ¹³C.

HRMS is also a powerful tool for monitoring reactions. For example, in a synthesis reaction leading to this compound, HRMS could be used to identify the exact masses of starting materials, intermediates, and byproducts in real-time, providing crucial mechanistic insights. Common fragmentation patterns for aldehydes and ketones, such as alpha-cleavage, can also be analyzed to support structural assignments. oregonstate.edulibretexts.org

The table below lists the predicted exact masses for various adducts of this compound that could be observed in an HRMS experiment.

| Adduct | Formula | Predicted m/z |

| [M+H]⁺ | [C₁₅H₁₃O₂]⁺ | 225.0910 |

| [M+Na]⁺ | [C₁₅H₁₂O₂Na]⁺ | 247.0729 |

| [M+K]⁺ | [C₁₅H₁₂O₂K]⁺ | 263.0469 |

| [M-H]⁻ | [C₁₅H₁₁O₂]⁻ | 223.0764 |

X-ray Crystallography for Solid-State Molecular and Crystal Structure Analysis

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orgnih.gov An analysis of this compound would provide a wealth of structural information, including:

Crystal Packing: The analysis reveals how individual molecules arrange themselves in the crystal lattice. This includes identifying intermolecular interactions such as C-H···O hydrogen bonds, π-π stacking between the phenyl rings, and other van der Waals forces that stabilize the crystal structure. nih.gov

Absolute Stereochemistry: For chiral derivatives, X-ray crystallography can determine the absolute configuration unambiguously. nih.gov

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Analysis in Specific Environments

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These two techniques are often complementary. thermofisher.comspectroscopyonline.com

FT-IR Spectroscopy: This technique measures the absorption of infrared radiation. It is particularly sensitive to polar functional groups. Strong absorptions would be expected for the two carbonyl (C=O) stretches.

Raman Spectroscopy: This technique involves the inelastic scattering of laser light. It is highly sensitive to non-polar bonds and symmetric vibrations, making it excellent for observing the C=C stretches of the aromatic rings and the C-C bond between them.

The combination of FT-IR and Raman provides a comprehensive vibrational fingerprint of this compound, confirming the presence of key functional groups and providing potential insights into molecular conformation. nih.gov

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| Aldehyde C-H | Stretch | 2830-2720 | Medium | Medium |

| Aromatic C-H | Stretch | 3100-3000 | Medium | Strong |

| Acetyl C=O | Stretch | 1695-1675 | Strong | Medium |

| Aldehyde C=O | Stretch | 1710-1690 | Strong | Medium |

| Aromatic C=C | Stretch | 1600-1450 | Medium-Strong | Strong |

| Methyl C-H | Bends | 1450-1375 | Medium | Medium |

| Aromatic C-H | Out-of-plane bend | 900-675 | Strong | Weak |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Excess Determination in Chiral Derivatives

The parent molecule, this compound, is achiral and therefore does not exhibit chiroptical activity. However, chirality could be introduced, for instance, by creating derivatives with bulky substituents in the ortho positions of the biphenyl system. This restricted rotation around the central C-C single bond can lead to stable, non-interconverting enantiomers known as atropisomers. pharmaguideline.com

For such chiral derivatives, Electronic Circular Dichroism (ECD) spectroscopy would be a critical tool. ECD measures the differential absorption of left- and right-circularly polarized light. rsc.org

Determination of Absolute Configuration: The resulting ECD spectrum is highly sensitive to the three-dimensional structure of the molecule. By comparing the experimental ECD spectrum to one predicted by quantum chemical calculations, the absolute configuration (P or M) of the chiral axis can be determined. nih.gov

Enantiomeric Excess (ee) Determination: The intensity of the ECD signal is directly proportional to the concentration difference between the two enantiomers, making it a useful method for determining the enantiomeric purity of a sample.

Applications of 3 3 Acetylphenyl Benzaldehyde in Advanced Materials and Chemical Synthesis

Role as a Precursor in the Synthesis of Complex Organic Molecules

There is no available scientific literature or research data detailing the use of 3-(3-Acetylphenyl)benzaldehyde as a precursor for synthesizing complex organic molecules.

Building Block for Polycyclic Aromatic Hydrocarbons (PAHs)

No research findings specifically document the use of this compound as a building block for the synthesis of Polycyclic Aromatic Hydrocarbons.

Scaffold for Heterocyclic Compounds and Supramolecular Structures

There are no documented studies on the application of this compound as a scaffold for creating heterocyclic compounds or supramolecular structures.

Utilization in Polymer Chemistry and Materials Science

Specific research on the utilization of this compound in polymer chemistry and materials science is not present in the available literature.

Monomer for Functional Polymers with Tunable Properties

There is no information available on the use of this compound as a monomer in the synthesis of functional polymers.

Intermediate for Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)

The role of this compound as an intermediate for Covalent Organic Frameworks or Metal-Organic Frameworks has not been described in scientific literature.

Design of Ligands for Catalysis and Coordination Chemistry

There are no research findings on the design or use of ligands derived from this compound for catalysis or coordination chemistry.

Development of Sensory Materials and Optoelectronic Components

The bifunctional nature of this compound makes it an ideal candidate for the synthesis of chalcones through a Claisen-Schmidt condensation reaction. rjlbpcs.com Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of compounds known for their significant optical and electronic properties, making them suitable for a variety of applications, including sensors and organic light-emitting diodes (OLEDs). researchgate.net The α,β-unsaturated carbonyl system in the chalcone (B49325) backbone provides a versatile framework that is crucial not only in medicinal chemistry but also in materials science. researchgate.net

The introduction of specific electron-donating or electron-withdrawing groups onto the aromatic rings of the chalcone structure can modulate its optical properties through intramolecular charge transfer (ICT) processes. researchgate.net This tunability allows for the design of new fluorescent materials with desired emission colors. researchgate.net For instance, chalcones with a 4-dimethylamino group have been shown to exhibit enhanced fluorescence due to a "push-pull" effect. nih.gov

Table 1: Synthetic Chalcone Derivatives and their Photophysical Properties

| Compound | Substituent | Maximum Emission (nm) | Stokes Shift (nm) | Solvent |

|---|---|---|---|---|

| 3a | -H | 512 | 93 | PBS |

| 3b | -F | 525 | 102 | PBS |

| 3c | -OH | 545 | 118 | PBS |

| 3d | -Cl | 530 | 108 | PBS |

| 3e | -Br | 534 | 109 | PBS |

| 3f | -I | 567 | 139 | PBS |

This table is based on data for a series of chalcone derivatives and illustrates the effect of different substituents on their photophysical properties in a phosphate-buffered saline (PBS) solution. nih.govnih.gov

Derivatives of chalcone have been successfully employed as fluorescent chemical sensors. For example, a chalcone-based fluorescent probe has been developed for the detection of thiophenol in water samples and living cells, demonstrating low cytotoxicity. nih.gov Another study reported the synthesis of biphenyl (B1667301) chalcones decorated with naphthalene (B1677914) systems as fluorescent sensors for hydrazine. researchgate.net The potential chalcone synthesized from this compound would possess a unique biphenyl-like core, which could lead to interesting photophysical properties and potential applications in sensory materials.

Contributions to Photochemistry and Photophysical Materials

The photochemistry of chalcones is another area of significant interest. Chalcone derivatives can undergo reversible (E)/(Z) photoisomerization in solution upon exposure to light. researchgate.net The (E) isomers are generally more stable, but irradiation can lead to the formation of the (Z) isomers, which have different physicochemical properties. researchgate.net This photoresponsive behavior makes them candidates for applications in photoswitchable materials and devices.

The fluorescence of chalcone derivatives is a key feature for their application in photophysical materials. These compounds often exhibit strong emission and large Stokes shifts, which are beneficial for bioimaging applications to avoid self-quenching and background interference. nih.govnih.gov A series of synthesized chalcone derivatives with an electron push-pull effect demonstrated strong emission in polar solvents and good photostability, making them suitable for cellular imaging. nih.gov These chalcones showed preferential accumulation in cancer cells compared to normal cells, highlighting their potential as cancer cell staining agents. nih.gov

The photophysical properties of chalcones are highly dependent on their molecular structure. The presence of the α,β-unsaturated carbonyl system acts as a chromophore, and substitutions on the aryl rings can fine-tune the absorption and emission characteristics. saudijournals.com Chalcone compounds typically show absorption in the UV range of 300-400 nm. researchgate.net The specific structure of a chalcone derived from this compound, with its extended conjugation through the biphenyl-like system, is expected to influence its absorption and emission spectra, potentially leading to materials with novel photophysical properties.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-Benzoylbenzaldehyde |

| Acetophenone (B1666503) |

| Benzaldehyde (B42025) |

| Chalcone |

| Hydrazine |

| Naphthalene |

Future Research Directions and Unexplored Avenues for 3 3 Acetylphenyl Benzaldehyde

Development of Novel and Efficient Synthetic Routes

While 3-(3-acetylphenyl)benzaldehyde is commercially available, future research could focus on developing more efficient, scalable, and sustainable synthetic methodologies. A primary avenue for exploration is the optimization of palladium-catalyzed cross-coupling reactions, which are instrumental in forming the core biphenyl (B1667301) structure.

Key Research Objectives:

Suzuki-Miyaura Coupling Optimization: A systematic investigation into various catalysts, ligands, bases, and solvent systems for the Suzuki-Miyaura coupling between 3-acetylphenylboronic acid and 3-bromobenzaldehyde (B42254) (or vice versa) could lead to higher yields, lower catalyst loadings, and milder reaction conditions.

Alternative Coupling Strategies: Exploring other cross-coupling methods such as Stille, Hiyama, or Negishi couplings could offer alternative pathways that might be more tolerant to certain functional groups or offer different reactivity profiles.

One-Pot Syntheses: Designing a one-pot or tandem reaction sequence starting from simpler precursors could significantly improve efficiency by reducing the number of isolation and purification steps.

Flow Chemistry Synthesis: Adapting the synthesis to a continuous flow process could enhance scalability, safety, and product consistency, which is crucial for potential industrial applications.

A comparative analysis of potential synthetic routes is presented below.

| Synthetic Route | Key Reactants | Potential Catalyst/Reagents | Anticipated Advantages | Challenges to Address |

| Suzuki-Miyaura Coupling | 3-Acetylphenylboronic acid, 3-Bromobenzaldehyde | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O | High yields, commercial availability of precursors | Catalyst cost, removal of palladium residues |

| Stille Coupling | 3-Acetylphenyltributylstannane, 3-Bromobenzaldehyde | PdCl₂(PPh₃)₂, CuI | Mild conditions, tolerance of functional groups | Toxicity of organotin reagents |

| Negishi Coupling | 3-Formylphenylzinc chloride, 1-(3-bromophenyl)ethan-1-one | Pd(dppf)Cl₂ | High reactivity and yields | Moisture sensitivity of organozinc reagents |

Exploration of Unconventional Reactivity and Transformations

The presence of two distinct carbonyl groups with different reactivities (an aromatic aldehyde and an aromatic ketone) in a meta-relationship on a biphenyl framework is a key feature of this compound. This arrangement opens up possibilities for selective, sequential, or simultaneous transformations that are yet to be explored.

Potential Research Areas:

Selective Carbonyl Olefination: The differential reactivity of the aldehyde versus the ketone group could be exploited for selective olefination reactions. For instance, the Wittig reaction or the Horner-Wadsworth-Emmons (HWE) reaction could potentially be tuned to react preferentially with the more electrophilic aldehyde group, leaving the ketone intact for subsequent modifications. organic-chemistry.orgwikipedia.orgnrochemistry.comlumenlearning.comwikipedia.orgacs.orglibretexts.orgresearchgate.netyoutube.com

Intramolecular Reactions: Investigating conditions that could promote intramolecular aldol (B89426) or related cyclization reactions, possibly after modification of one of the carbonyl groups, could lead to novel polycyclic aromatic structures.

Multicomponent Reactions (MCRs): Using this compound as a substrate in MCRs could lead to the rapid assembly of complex molecular architectures. researchgate.net The participation of one or both carbonyl groups in reactions like the Biginelli or Hantzsch reactions could yield novel heterocyclic systems with potential biological or material applications.

Chalcone (B49325) and Flavonoid Synthesis: The acetyl group can serve as a handle for Claisen-Schmidt condensation with other aromatic aldehydes to produce novel chalcones. nih.govrasayanjournal.co.insaudijournals.comjetir.orgrsc.org These chalcones, containing a pendant benzaldehyde (B42025), could be valuable intermediates for synthesizing complex flavonoids or other heterocyclic compounds.

| Reaction Type | Target Carbonyl | Potential Reagents | Expected Product Type |

| Wittig Reaction | Aldehyde (selective) | Ph₃P=CHR | Stilbene derivative with intact acetyl group |

| HWE Reaction | Aldehyde (selective) | (EtO)₂P(O)CH₂CO₂Et, NaH | Cinnamate derivative with intact acetyl group wikipedia.orgnrochemistry.comalfa-chemistry.com |

| Claisen-Schmidt Condensation | Ketone | Ar-CHO, NaOH/EtOH | Chalcone with pendant formyl group rasayanjournal.co.inrsc.org |

| Reductive Amination | Aldehyde (selective) | R-NH₂, NaBH₃CN | Benzylamine derivative with intact acetyl group |

Integration into Advanced Functional Materials for Emerging Technologies

The rigid biphenyl core and the versatile carbonyl functionalities make this compound an attractive building block for advanced functional materials.

Polymer Synthesis: The compound can be used as a monomer for synthesizing novel polymers. For example, polymerization through the carbonyl groups could lead to poly(acetal)s or poly(ketal)s. Alternatively, converting the carbonyls into other reactive groups (e.g., amines, hydroxyls) could enable its use in creating high-performance polymers like polyimides or polyamides with tailored thermal and electronic properties.

Metal-Organic Frameworks (MOFs): After oxidation of the aldehyde and acetyl groups to carboxylic acids, the resulting tricarboxylic acid ligand could be used to construct novel MOFs. The inherent asymmetry and functionality of the ligand could lead to frameworks with interesting topologies and potential applications in gas storage, separation, or catalysis. jmu.eduepa.govscispace.com

Organic Light-Emitting Diodes (OLEDs): Biphenyl derivatives are known to be excellent core structures for host materials in phosphorescent OLEDs due to their high triplet energies. nih.gov Future work could involve modifying this compound to create bipolar host materials or emissive materials for blue OLEDs. researchgate.netroyalsocietypublishing.org

Liquid Crystals: The rigid, elongated structure of the biphenyl core is a common feature in liquid crystalline molecules. By attaching appropriate mesogenic groups to the carbonyl functionalities, it may be possible to design novel liquid crystals with unique phase behaviors.

Systematic Investigation of Structure-Reactivity Relationships

A fundamental understanding of how the electronic communication between the two carbonyl groups influences their reactivity is crucial for rationally designing synthetic transformations.

Computational Studies: Density Functional Theory (DFT) and other computational methods can be employed to model the electronic structure of this compound. nih.govrsc.orgresearchgate.net These studies can predict properties like charge distribution, frontier molecular orbital energies (HOMO/LUMO), and bond dissociation energies, providing insight into the relative reactivity of the aldehyde and ketone groups.

Hammett Analysis: A systematic kinetic study of reactions involving either the aldehyde or the ketone group, while varying substituents on the other phenyl ring, would allow for the construction of Hammett plots. researchgate.netresearchgate.netwikipedia.orgviu.caic.ac.uk The resulting reaction constants (ρ values) would provide quantitative data on the electronic sensitivity of each carbonyl group to substituent effects transmitted through the biphenyl system.

Quantitative Structure-Activity Relationship (QSAR): For derivatives of this compound designed for biological applications, QSAR studies can establish a mathematical relationship between structural properties and biological activity. nih.govtandfonline.comtandfonline.commedcraveonline.com This can guide the design of more potent and selective compounds.

Application in Sustainable Chemistry and Catalysis

Future research should also focus on aligning the chemistry of this compound with the principles of green chemistry.

Green Synthetic Routes: Development of synthetic protocols that utilize renewable solvents, minimize waste, and employ catalytic rather than stoichiometric reagents would represent a significant advance. utwente.nlacs.orgmdpi.comnih.gov For example, performing cross-coupling reactions in water or using solvent-free conditions could drastically reduce the environmental impact of its synthesis.

Use as a Catalytic Ligand: The two oxygen atoms of the carbonyl groups can act as coordination sites for metal centers. This suggests that this compound could serve as a bidentate ligand in transition metal catalysis. The biphenyl backbone provides a rigid scaffold that can influence the steric and electronic environment of the metal center, potentially leading to catalysts with novel reactivity and selectivity.

Organocatalysis: The molecule itself or its derivatives could be explored as organocatalysts. For example, derivatization into a chiral amine or phosphine (B1218219) could yield catalysts for asymmetric transformations.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(3-Acetylphenyl)benzaldehyde, and how do reaction conditions influence yield?

- Answer : The synthesis typically involves Friedel-Crafts acylation or cross-coupling reactions (e.g., Suzuki-Miyaura). For example, a two-step process analogous to 2-[bis(aryl)methyl]benzoic acid synthesis can be adapted:

Step 1 : Coupling of 3-acetylphenylboronic acid with benzaldehyde derivatives using Pd catalysts.

Step 2 : Oxidation of intermediates (e.g., using MnO₂ or CrO₃) to yield the aldehyde group .

- Key factors : Catalyst loading (0.5–5 mol% Pd), solvent polarity (toluene vs. DMF), and temperature (80–120°C) significantly affect yield. Purification via column chromatography (silica gel, hexane/EtOAc) is critical to isolate the product .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

- Answer :

- NMR : ¹H/¹³C NMR confirms acetyl and aldehyde proton environments (δ 9.8–10.2 ppm for CHO; δ 2.5–2.7 ppm for COCH₃).

- MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 239.0943).

- X-ray crystallography : Resolves steric effects from the acetylphenyl group; lattice parameters (e.g., space group P2₁/c) are benchmarked against NIST standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

- Answer : Discrepancies in NMR/IR peaks often arise from tautomerism or solvent effects. Methodological approaches include:

- HSQC/COSY experiments : Differentiate between keto-enol tautomers.

- DFT calculations : Predict vibrational frequencies (e.g., IR carbonyl stretches at 1680–1720 cm⁻¹) to compare with experimental data .

- Control studies : Use deuterated solvents (e.g., DMSO-d₆) to eliminate solvent-shift artifacts .

Q. What strategies optimize the stability of this compound during storage and reactions?

- Answer : The compound is prone to oxidation and hygroscopicity. Best practices:

- Storage : Under argon at −20°C, with desiccants (e.g., molecular sieves).

- Reaction conditions : Use anhydrous solvents (e.g., THF over DCM) and minimize exposure to light .

- Stability assays : Monitor degradation via TLC or HPLC over 72 hours to establish shelf-life parameters .

Q. How does computational modeling predict the reactivity of this compound in nucleophilic additions?

- Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) model electron density at the aldehyde group. Key findings:

- Electrophilicity : The aldehyde carbon has a partial charge of +0.32, favoring nucleophilic attack.

- Steric effects : The 3-acetyl group creates a dihedral angle of 45–50°, hindering bulkier nucleophiles .

Methodological Considerations

Q. What safety protocols are recommended for handling this compound in lab settings?

- Answer :

- PPE : Nitrile gloves, goggles, and lab coats.

- Ventilation : Use fume hoods during synthesis due to volatile aldehyde emissions.

- Spill management : Neutralize with sodium bisulfite (1:10 w/v) and dispose as hazardous waste .

Q. How is this compound utilized in multi-step syntheses of bioactive compounds?

- Answer : It serves as a precursor for:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.